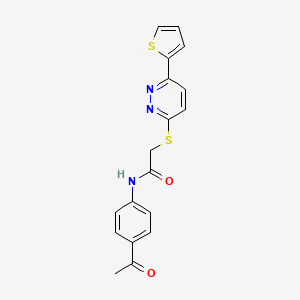
N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide” is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group, a thiophen-2-yl group, and a pyridazin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Formation of the Acetylphenyl Group: This step involves the acetylation of a phenyl ring, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Introduction of the Thiophen-2-yl Group: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-yl boronic acid or a similar reagent.
Formation of the Pyridazin-3-yl Group: This step may involve the cyclization of appropriate precursors under specific conditions, such as heating with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In the field of medicine, “this compound” may be explored for its potential therapeutic applications. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C18H15N3O2S2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H15N3O2S2/c1-12(22)13-4-6-14(7-5-13)19-17(23)11-25-18-9-8-15(20-21-18)16-3-2-10-24-16/h2-10H,11H2,1H3,(H,19,23) |
Clé InChI |
NGBKFJCQTKZLBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B11286194.png)
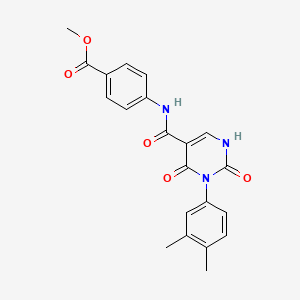
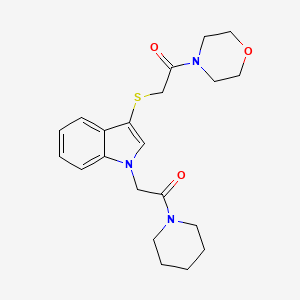
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B11286203.png)
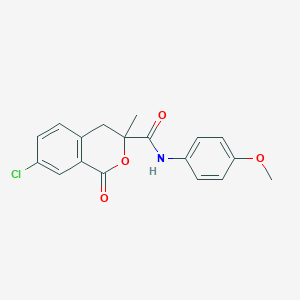
![2,2-Diphenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11286222.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11286236.png)
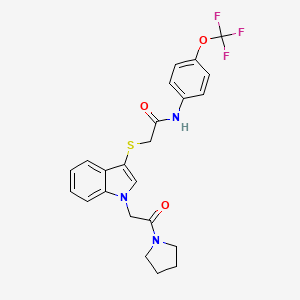
![3-hexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B11286254.png)
![N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286256.png)
![3-(4-chlorophenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11286264.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286270.png)
